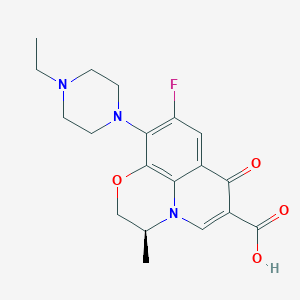

Levofloxacin impurity 23

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUHXTFZSVKCSK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unveiling the Enigmatic Structure of Levofloxacin Impurity 23: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the pursuit of purity is paramount. For potent antibiotics like Levofloxacin, a synthetic fluoroquinolone with broad-spectrum activity, ensuring the absence of unwanted chemical entities is not merely a quality control checkbox; it is a fundamental aspect of patient safety and therapeutic efficacy. Regulatory bodies worldwide mandate rigorous impurity profiling to identify and quantify any substance in the drug product that is not the active pharmaceutical ingredient (API) or an excipient. These impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with packaging materials. Understanding the chemical nature of these impurities is the first step in controlling their presence and ensuring the safety and stability of the final drug product.

This in-depth technical guide focuses on a specific, lesser-documented related substance: Levofloxacin Impurity 23 . While not as commonly discussed as other official impurities, its identification and characterization are crucial for a complete understanding of the Levofloxacin impurity profile. This document will delve into the chemical structure of this impurity, explore its potential formation pathways, and provide a comprehensive overview of the analytical methodologies required for its detection and quantification.

Deciphering the Chemical Identity of Levofloxacin Impurity 23

Structural Elucidation: A Comparative Analysis with Levofloxacin

To fully appreciate the nature of Impurity 23, a direct comparison with the parent molecule, Levofloxacin, is essential.

Table 1: Chemical Properties of Levofloxacin and Impurity 23

| Property | Levofloxacin | Levofloxacin Impurity 23 |

| IUPAC Name | (S)-9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid | (S)-3,9-dimethyl-7-oxo-3,7,9,10,11,12-hexahydro-2H-[1][2]oxazino[2,3,4-ij]pyrazino[2,3-g]quinoline-6-carboxylic acid |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₆H₁₇N₃O₄ |

| Molecular Weight | 361.4 g/mol | 315.33 g/mol |

| Key Structural Difference | Presence of a fluorine atom at the C9 position and a 4-methylpiperazinyl group at the C10 position. | Absence of the fluorine atom and the piperazinyl ring is replaced by a fused pyrazino ring system. |

The core structural difference lies in the modification of the tricyclic ring system of Levofloxacin. In Impurity 23, the characteristic fluoroquinolone core has been altered. The fluorine atom at the C9 position is absent, and the N-methylpiperazinyl substituent at the C10 position has been transformed into a fused, bicyclic pyrazino-oxazino system. This significant structural modification would invariably impact the molecule's physicochemical properties, pharmacological activity, and toxicological profile.

Caption: Hypothetical formation pathway of Levofloxacin Impurity 23.

Analytical Methodologies for Identification and Quantification

The detection and quantification of trace-level impurities require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of impurity profiling in the pharmaceutical industry. [2][3]

High-Performance Liquid Chromatography (HPLC)

A well-developed, stability-indicating HPLC method is essential for separating Impurity 23 from Levofloxacin and other related substances. Key considerations for method development include:

-

Column: Reversed-phase columns, such as C18 or C8, are typically used for the analysis of fluoroquinolones.

-

Mobile Phase: A buffered aqueous solution mixed with an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the buffer is a critical parameter for achieving optimal separation.

-

Detection: UV detection is the most common method for quantifying Levofloxacin and its impurities, typically at a wavelength around 294 nm.

Table 2: Representative HPLC Method Parameters for Levofloxacin Impurity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar and non-polar compounds. |

| Mobile Phase | Gradient elution with a mixture of a phosphate or acetate buffer and acetonitrile/methanol. | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. |

| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |

| Detection Wavelength | 294 nm | A common wavelength for maximum absorbance of the quinolone chromophore. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the definitive identification of unknown impurities, LC-MS is an indispensable tool. [2]By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of an impurity. This information is crucial for elucidating its chemical structure.

In the case of Impurity 23, LC-MS analysis would confirm its molecular weight of 315.33 g/mol and provide fragmentation data that could be used to piece together its unique fused-ring structure.

Experimental Protocol: A Step-by-Step Guide to Impurity Profiling

The following is a generalized protocol for the analysis of Levofloxacin and its impurities by HPLC. This method should be validated according to ICH guidelines before its implementation for routine quality control.

-

Preparation of Solutions:

-

Mobile Phase A: Prepare a suitable buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Levofloxacin drug substance or product in the diluent to obtain a similar concentration to the standard solution.

-

-

Chromatographic Conditions:

-

Use the HPLC parameters outlined in Table 2, or a suitably validated alternative.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

-

Analysis:

-

Inject the diluent (as a blank), followed by the standard solution and the sample solution.

-

Record the chromatograms and integrate the peaks.

-

-

Identification and Quantification:

-

Identify the Levofloxacin peak in the sample chromatogram by comparing its retention time with that of the standard solution.

-

Identify impurity peaks based on their retention times relative to the Levofloxacin peak.

-

Calculate the percentage of each impurity using the following formula (assuming the response factor of the impurity is the same as Levofloxacin):

% Impurity = (Area_impurity / Area_levofloxacin_standard) * (Concentration_standard / Concentration_sample) * 100

-

Caption: A typical workflow for the identification and characterization of an unknown pharmaceutical impurity.

Conclusion: The Imperative of Vigilance in Impurity Control

The identification and characterization of Levofloxacin Impurity 23, while challenging due to the limited publicly available data, underscore the necessity of a thorough and proactive approach to impurity profiling. By leveraging advanced analytical techniques such as HPLC and LC-MS, and by applying sound scientific principles of structural elucidation and degradation pathway analysis, pharmaceutical scientists can ensure the quality, safety, and efficacy of life-saving medications like Levofloxacin. The continuous effort to identify and control even minor impurities is a testament to the industry's commitment to patient well-being.

References

- Al-Hussainy, Z. A., Al-Khafaji, Z. M., & Al-Janabi, A. H. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation processes in the presence of BiVO4 and visible light.

- Sultan, M. H., & Al-Hussainy, Z. A. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process.

- Li, W., Liu, Y., & Zhang, X. (2016). [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method]. Yao Xue Xue Bao, 51(3), 464-470.

- Vyas, N., Shah, S., & Suthar, M. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1934-1941.

- Hassan, Y. A., El-Sayed, Y. M., & El-Wadood, H. M. A. (2024). Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation.

- Srinivasa Rao, B., Sridhar, G., & Sastry, B. S. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 751-758.

- Wang, J., Kang, J., & Liu, W. (2014). An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(10), 1145-1154.

- Jain, D., et al. (2012). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 4(5), 1891-1898.

-

Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Retrieved from [Link]

- Czyrski, A., & Sznitowska, M. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Scientific Reports, 9(1), 3621.

- Singh, R., & Kumar, R. (2020). Visible light driven photocatalytic degradation of fluoroquinolone levofloxacin drug using Ag2O/TiO2 quantum dots: a mechanistic study and degradation pathway. New Journal of Chemistry, 44(38), 16415-16425.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin. Retrieved from [Link]

- Al-Ghannam, S. M., & Al-Olyan, A. M. (2020). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. E3S Web of Conferences, 161, 01014.

- Zhang, L., et al. (2012). HPLC-MS identification of degradation products of levofloxacin.

- Polak, B., et al. (2015). A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science, 84(2), 113-120.

- Emami, S., et al. (2015). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 23(1), 2.

- Youssef, S. A., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 143, 132-143.

- Godhasra, J., et al. (2013). Synthesis of some novel quinoline and pyrazolone derivatives via Knorr pyrazole and quinoline synthesis and evaluation of their antimicrobial activity. Trade Science Inc.-An Indian Journal, 8(1), 1-6.

- Oswal, R. J., et al. (2012).

- Das, S., & Sarma, D. (2022). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 195-207.

Sources

Physicochemical Profiling and Analytical Control of Levofloxacin Impurity 23: A Mechanistic Guide

Executive Summary & Nomenclature Ambiguity

In the synthesis and quality control of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, impurity profiling is a critical regulatory requirement. Due to the complex nucleophilic aromatic substitution (SNAr) reactions involved in its synthesis, numerous process-related impurities can form.

It is crucial to clarify nomenclature: the designation "Impurity 23" is a catalog-specific identifier (prominently utilized by1 and related pharmacopeial reference standards) for the 10-ethoxy degradation/side-product of Levofloxacin. In other reference libraries, this exact structure is interchangeably labeled as Impurity 7 or Impurity 12. For the purpose of this technical whitepaper, "Impurity 23" refers strictly to (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid (CAS: 1607796-83-7).

Physicochemical Properties

Understanding the physicochemical nature of Impurity 23 is essential for developing robust chromatographic separation methods. The replacement of the bulky, basic N-methylpiperazine ring (found in the active API) with a neutral, less polar ethoxy group fundamentally alters the molecule's ionization profile and hydrophobicity.

| Property | Specification |

| IUPAC Name | (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |

| CAS Registry Number | 1607796-83-7 |

| Molecular Formula | C15H14FNO5 |

| Molecular Weight | 307.27 g/mol |

| Monoisotopic Mass | 307.09 Da |

| H-Bond Donors / Acceptors | 1 / 6 |

| Structural Classification | 10-Alkoxy Fluoroquinolone Derivative |

Mechanistic Origin: The Solvolysis Pathway

To control an impurity, one must understand its thermodynamic and kinetic origins. Levofloxacin is typically synthesized via an SNAr reaction where S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate reacts with N-methylpiperazine.

The Causality of Impurity 23 Formation: The 10-fluoro position of the core intermediate is highly activated toward nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the extended conjugated quinolone system. When ethanol is utilized as a solvent in the presence of an alkaline base (a common industrial condition detailed in 2), the ethoxide ion acts as a competing nucleophile. Instead of the desired piperazine condensation, the ethoxide attacks the 10-position, resulting in the solvolysis side-product, Impurity 23.

Fig 1: Competing SNAr pathways leading to Levofloxacin and the Impurity 23 solvolysis product.

Analytical Workflow & Experimental Protocol

To accurately quantify Impurity 23, laboratories must employ a highly selective reverse-phase high-performance liquid chromatography (RP-HPLC) method. The following protocol is adapted from the 3.

Mechanistic Rationale for Mobile Phase Selection

The USP methodology mandates a highly specific Mobile Phase A containing ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine. Why this specific mixture? This establishes a ligand-exchange chromatography system. The Cu(II) ions form transient diastereomeric coordination complexes with the L-isoleucine and the fluoroquinolone analytes. Because Impurity 23 lacks the bulky piperazine ring of the API, its steric coordination with the Cu(II)-amino acid complex differs drastically from Levofloxacin, amplifying the separation resolution far beyond what standard hydrophobic C18 interactions could achieve.

Step-by-Step HPLC Protocol (Self-Validating System)

-

Mobile Phase Preparation:

-

Mobile Phase A: Dissolve 8.5 g/L ammonium acetate, 1.25 g/L cupric sulfate pentahydrate, and 1.3 g/L L-isoleucine in LC-MS grade water.

-

Mobile Phase B: 100% Methanol.

-

-

Standard Preparation:

-

System Suitability Solution: 1.0 mg/mL of USP Levofloxacin RS in Mobile Phase A.

-

Sensitivity Solution: 0.3 µg/mL of USP Levofloxacin RS in Mobile Phase A.

-

-

Chromatographic Conditions:

-

Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

-

Flow Rate: 0.8 mL/min.

-

Temperature: 45°C.

-

Detection: UV at 360 nm (and ESI+ MS at m/z 308.1 for orthogonal confirmation of Impurity 23).

-

-

Self-Validation Check (Critical Step):

-

Inject the Sensitivity Solution. The system is only validated for batch release if the Signal-to-Noise (S/N) ratio is ≥ 10 . If S/N < 10, the column must be washed or the detector recalibrated, ensuring trace impurities are never masked by baseline drift.

-

Inject the System Suitability Solution. The relative standard deviation (RSD) for peak area must be ≤ 1.0% .

-

Fig 2: Self-validating LC-MS workflow for Impurity 23 quantification.

Regulatory & Quality Control Implications

The presence of Impurity 23 must be strictly controlled to ensure patient safety and drug efficacy. Because Levofloxacin is typically administered at maximum daily doses of 500 mg to 750 mg, it falls under specific regulatory thresholds defined by the4.

For a maximum daily dose between 500 mg and 2 g, the ICH Q3A(R2) mandates:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (or 1.0 mg per day intake, whichever is lower)

-

Qualification Threshold: 0.15% (or 1.0 mg per day intake, whichever is lower)

If Impurity 23 exceeds the 0.10% identification threshold during batch testing, the batch must be quarantined, and the manufacturing process (specifically the ratio of ethanol to base during the piperazine condensation step) must be audited and optimized.

References

-

Quality Control Chemicals Inc. (QCC). "Levofloxacin Impurity 23 (CAS 1607796-83-7)". QCC Standards Catalog. Available at: [Link]

- Google Patents. "CN103755722A - Levofloxacin and ofloxacin synthesis method". Chinese Patent Office.

-

LabRulez. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph". LabRulez LC-MS Library. Available at:[Link]

-

European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline". EMA Official Guidelines. Available at:[Link]

Sources

- 1. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]

- 2. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to the Synthesis and Origin of Levofloxacin Impurity 23

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Levofloxacin Development

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections.[1] Its broad spectrum of activity and favorable pharmacokinetic profile have rendered it an indispensable therapeutic agent. However, as with any synthetically derived active pharmaceutical ingredient (API), the presence of impurities is an unavoidable consequence of the manufacturing process and potential degradation.[2] The rigorous identification, characterization, and control of these impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety, efficacy, and quality of the final drug product.[3] This guide provides a detailed exploration of a specific, yet important, process-related impurity of Levofloxacin, designated as Impurity 23, delving into its chemical identity, origins, and the analytical methodologies crucial for its control.

Unveiling Levofloxacin Impurity 23: Structure and Identification

Levofloxacin Impurity 23 is chemically identified as (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid . Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |

| CAS Number | 1607796-83-7 |

| Molecular Formula | C₁₅H₁₄FNO₅ |

| Molecular Weight | 307.28 g/mol |

The structure of Impurity 23 is closely related to that of a key intermediate in the synthesis of Levofloxacin, with the notable difference being the presence of an ethoxy group at the C-10 position of the quinolone ring system, where a fluorine atom is typically present in the precursor. This structural feature is a strong indicator of its origin as a process-related impurity.

The Genesis of Impurity 23: A Process-Related Byproduct

The formation of Levofloxacin Impurity 23 is not a result of the degradation of the final Levofloxacin molecule but is intrinsically linked to the synthetic route employed in its manufacture. The most common synthetic pathway to Levofloxacin involves the reaction of (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (also known as Levofloxacin Q-acid) with N-methylpiperazine.[1]

The origin of Impurity 23 can be traced back to a side reaction involving the Levofloxacin Q-acid precursor and ethanol, which is often used as a solvent in the preceding synthetic steps or during recrystallization for purification.[6]

Proposed Mechanism of Formation

The formation of Levofloxacin Impurity 23 is proposed to occur via a nucleophilic aromatic substitution reaction. The C-10 position on the quinolone ring of the Levofloxacin Q-acid is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl and carboxylic acid groups.

In the presence of ethanol, which can act as a nucleophile (or generate the more potent ethoxide ion under basic conditions), a substitution reaction can occur where the fluorine atom at the C-10 position is displaced by an ethoxy group. This reaction is depicted in the diagram below.

Caption: Proposed reaction pathway for the formation of Levofloxacin Impurity 23.

This side reaction is favored by elevated temperatures, which are often employed to drive the main synthetic reactions to completion or to facilitate dissolution during recrystallization.[2] The presence of a base can further accelerate this reaction by deprotonating ethanol to the more nucleophilic ethoxide anion.

The Broader Context: Levofloxacin Synthesis and Degradation Pathways

To fully appreciate the origin of Impurity 23, it is essential to understand the general synthetic and degradation landscapes of Levofloxacin.

General Synthetic Pathway of Levofloxacin

The synthesis of Levofloxacin is a multi-step process that culminates in the coupling of the chiral benzoxazine core with N-methylpiperazine. The diagram below illustrates a common synthetic route.

Caption: Simplified overview of a common synthetic pathway for Levofloxacin.

It is during the synthesis and purification of the Levofloxacin Q-acid intermediate that the conditions may arise for the formation of Impurity 23 if ethanol is used as a solvent.

Common Degradation Pathways of Levofloxacin

While Impurity 23 is a process-related impurity, it is also crucial for drug development professionals to be aware of the degradation products of Levofloxacin that can form under stress conditions. Forced degradation studies, as mandated by ICH guidelines, are performed to establish the stability-indicating properties of analytical methods.[7]

Common degradation pathways for Levofloxacin include:

-

N-oxidation: Oxidation of the tertiary amine in the N-methylpiperazine ring.[6]

-

Desmethylation: Removal of the methyl group from the N-methylpiperazine ring to form N-desmethyl Levofloxacin.[5][8]

-

Decarboxylation: Loss of the carboxylic acid group under acidic conditions.[7]

-

Piperazine Ring Cleavage: Degradation of the piperazine ring, often induced by light.[7]

The diagram below illustrates these principal degradation pathways.

Caption: Major degradation pathways of Levofloxacin under various stress conditions.

Understanding these pathways is vital for developing robust formulations and for the comprehensive analysis of stability samples.

Experimental Protocols: Detection and Characterization

The detection and quantification of Levofloxacin Impurity 23, along with other process-related impurities and degradation products, require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.[9]

HPLC Method for Impurity Profiling

The following is a general protocol for the analysis of Levofloxacin and its impurities, which can be optimized for the specific detection of Impurity 23.

1. Preparation of Solutions:

- Mobile Phase: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The pH should be controlled to ensure optimal separation.[9]

- Diluent: A mixture of the mobile phase components is typically used as the diluent.

- Standard Solution: Prepare a solution of Levofloxacin reference standard at a known concentration.

- Impurity Standard Solution: If an isolated standard of Impurity 23 is available, prepare a solution at a known concentration.

- Sample Solution: Prepare a solution of the Levofloxacin drug substance or product at a specified concentration.

2. Chromatographic Conditions:

- Column: A C18 reverse-phase column is commonly used.[5]

- Flow Rate: Typically in the range of 0.8-1.5 mL/min.

- Column Temperature: Maintained at a constant temperature, for example, 45°C, to ensure reproducibility.[10]

- Detection: UV detection at a wavelength where both Levofloxacin and its impurities have significant absorbance, often around 294 nm or 360 nm.[5][10]

- Injection Volume: Typically 10-25 µL.

3. System Suitability:

- Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to check include retention time repeatability, peak area repeatability, tailing factor, and theoretical plates.[10]

4. Analysis:

- Inject the sample solution and record the chromatogram.

- Identify the peaks corresponding to Levofloxacin and its impurities based on their retention times relative to the standard.

- Quantify the impurities using either an external standard method (if impurity standards are available) or by area normalization, assuming a response factor of 1.0 for unknown impurities.

Characterization by LC-MS/MS and NMR

For the definitive identification and structural elucidation of unknown impurities, hyphenated techniques are indispensable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides the molecular weight of the impurity and its fragmentation pattern, which are crucial for proposing a chemical structure.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity is isolated in sufficient quantity and purity, ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about its molecular structure, confirming the connectivity of atoms and the stereochemistry.[4]

Conclusion: A Comprehensive Approach to Impurity Control

The case of Levofloxacin Impurity 23 serves as a salient reminder of the intricate challenges in pharmaceutical manufacturing. Its origin as a process-related impurity, likely arising from the interaction of a key synthetic intermediate with an alcoholic solvent, underscores the importance of a deep understanding of the reaction mechanisms and the impact of process parameters on the final impurity profile. By employing robust analytical methodologies such as HPLC for routine monitoring and advanced techniques like LC-MS/MS and NMR for structural elucidation, drug developers can ensure the quality, safety, and efficacy of Levofloxacin. A thorough understanding of both synthetic and degradative pathways is paramount for the development of stable formulations and for meeting the stringent requirements of global regulatory agencies.

References

-

More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13. Available at: [Link]

-

Zhang, T., et al. (2014). An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 94, 138-146. Available at: [Link]

-

Szymańska, M., et al. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Scientific Reports, 9(1), 3621. Available at: [Link]

-

Srinivasu, M. K., et al. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 780-787. Available at: [Link]

-

Shimadzu. (2022). Organic Impurity analysis of Levofloxacin Drug Material following USP monograph. Application News No. 04-AD-0243-EN. Available at: [Link]

-

Hou, P., & Xing, J. (2021). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu Corporation. Available at: [Link]

-

Kareem, A. F., et al. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(4), 543-553. Available at: [Link]

- Merck. (n.d.). Preparation of levofloxacin and forms thereof. Google Patents.

-

Mohammadhosseini, N., et al. (2012). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 20(1), 83. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 9,10-difluoro-3-methylene-7-oxo-2,3-dihydro-7H-pyrido-(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid. Available at: [Link]

-

Veeprho. (n.d.). Levofloxacin Impurity 7. Available at: [Link]

-

Wikipedia. (2024). Levofloxacin. Available at: [Link]

-

Zhang, P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8619-8641. Available at: [Link]

-

World Health Organization. (2019). The International Pharmacopoeia - Ninth Edition. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. US20050222409A1 - Preparation of levofloxacin and forms thereof - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. prepchem.com [prepchem.com]

- 7. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cnr-ist.fr [cnr-ist.fr]

- 9. shimadzu.com [shimadzu.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

Levofloxacin Impurity 23: A Comprehensive Guide to Discovery, Characterization, and Analytical Control

Executive Summary

The safety and efficacy of active pharmaceutical ingredients (APIs) depend heavily on the rigorous control of their impurity profiles. Levofloxacin, a broad-spectrum third-generation fluoroquinolone antibiotic, is highly effective against Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV[1],[2]. However, its complex molecular architecture—specifically the piperazine ring and the fluorinated quinolone core—renders it susceptible to process-related side reactions and environmental degradation (e.g., photolysis and oxidation)[3].

This technical whitepaper explores the discovery, structural elucidation, and analytical control of Levofloxacin Impurity 23 (commercially cataloged with the formula C16H17N3O4 , MW 315.33)[4]. As a Senior Application Scientist, I will guide you through the causal logic behind the advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows used to isolate this trace degradant, ensuring that your analytical methodologies function as robust, self-validating systems.

The Mechanistic Basis of Levofloxacin Degradation

To understand how Impurity 23 forms, we must first analyze the structural vulnerabilities of the levofloxacin molecule. Levofloxacin contains a carboxylic acid moiety (pKa ~5.5) and a basic N-methylpiperazine ring (pKa ~8.0), making it a zwitterion at physiological pH.

When exposed to environmental stressors during manufacturing or storage, levofloxacin undergoes specific, predictable transformations:

-

Photolytic Stress : Exposure to UV/Vis light triggers radical-mediated desfluorination and N-demethylation[3].

-

Oxidative Stress : The electron-rich nitrogen atoms in the piperazine ring are highly susceptible to oxidation, leading to N-oxide formation or complete ring cleavage[5],[6].

-

Acidic/Thermal Stress : Prolonged exposure to low pH at elevated temperatures can induce decarboxylation[5].

Impurity 23 ( C16H17N3O4 ) represents a specific degradation product resulting from the loss of the fluorine atom and the N-methyl group (a mass shift of -46 Da from the parent API). Understanding this causality dictates our choice of analytical detection methods, as the loss of the highly electronegative fluorine alters both the chromatographic retention time and the ionization efficiency of the molecule.

Mechanistic degradation pathways of Levofloxacin yielding Impurity 23 and related compounds.

Analytical Strategy: Overcoming the Trace Impurity Bottleneck

Identifying trace impurities at levels of 0.02% to 0.10% (the ICH Q3A reporting threshold) is analytically challenging due to matrix interference and background noise. To solve this, we employ an integrated LC-MS/MS approach utilizing Multiple Mass Defect Filters (MMDFs) and Background Subtraction (BS) [5],[6].

The Causality Behind MMDFs

Why use Mass Defect Filters? Every molecule has an exact monoisotopic mass that differs slightly from its nominal mass (the mass defect). Because impurities like Impurity 23 share the core quinolone scaffold of levofloxacin, their mass defects fall within a highly specific, narrow window relative to the parent drug. By programming the high-resolution mass spectrometer (HRMS) to filter out any ions that do not fit this mass defect profile, we instantly strip away chemical noise and matrix ions. This reveals the "hidden" trace impurities that would otherwise be submerged in the baseline[6].

LC-MS/MS workflow utilizing MMDFs and Background Subtraction for trace impurity discovery.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in system suitability criteria based on USP Monograph 41 standards[7],[8]. If the internal controls fail, the run is invalidated, preventing the generation of artifactual data.

Step-by-Step LC-MS/MS Protocol

-

Sample Preparation :

-

Dissolve the levofloxacin API in a diluent of 0.1% ammonium acetate/acetonitrile to yield a 1.0 mg/mL stock solution.

-

Causality: Ammonium acetate is chosen over phosphate buffers because it is volatile and prevents ion suppression in the MS source, while maintaining the pH at 3.5 to keep the carboxylic acid protonated for optimal reversed-phase retention[3].

-

-

System Suitability Solution (Internal Control) :

-

Prepare a 0.3 µg/mL standard solution of levofloxacin spiked with known reference standards (e.g., N-oxide and Impurity 23).

-

Validation Gate: The system is only cleared for analysis if the Signal-to-Noise (S/N) ratio of the 0.3 µg/mL peak is ≥ 10, and the %RSD of the peak area across six replicate injections is ≤ 1.0%[8].

-

-

Chromatographic Separation :

-

Column : Shim-pack GIST C18 (250 mm x 4.6 mm, 5 µm)[7].

-

Mobile Phase A : 0.1% Ammonium acetate in water (pH 3.5).

-

Mobile Phase B : Acetonitrile.

-

Gradient : 10% B to 60% B over 25 minutes. Flow rate: 1.0 mL/min (split 1:4 post-column to the MS).

-

-

MS/MS Acquisition :

-

Ionization : Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage : 3.5 kV.

-

Data Processing : Apply an MMDF window of ±50 mDa around the levofloxacin core mass defect.

-

Structural Elucidation of Impurity 23

Once Impurity 23 is isolated via preparative HPLC, its structure is confirmed using a combination of high-resolution MS/MS fragmentation and Nuclear Magnetic Resonance (NMR) spectroscopy[9].

In positive ESI-MS, levofloxacin yields a precursor ion at m/z 362.15. It typically fragments by losing the methylpiperazine moiety, yielding a dominant product ion at m/z 261.1. Impurity 23, lacking the fluorine atom and the N-methyl group, presents a precursor ion at m/z 316.13. Its MS/MS spectrum shows a corresponding shift in the core fragment ion, proving the modification occurred on the quinolone ring and the piperazine appendage.

Quantitative Data Summary

| Compound | Retention Time (min) | Relative Retention Time (RRT) | Precursor Ion [M+H]+ (m/z) | Key MS/MS Fragments (m/z) | Structural Modification |

| Levofloxacin | 14.70 | 1.00 | 362.15 | 261.1, 318.2 | Parent API |

| Impurity 23 | 18.25 | 1.24 | 316.13 | 215.1, 272.1 | Desfluoro, N-desmethyl |

| Desmethyl Levo | 13.80 | 0.94 | 348.20 | 261.1, 304.2 | N-demethylation |

| Levo N-Oxide | 11.50 | 0.78 | 378.15 | 261.1, 334.2 | Piperazine oxidation |

Note: Data synthesized from LC-MS/MS profiling of levofloxacin degradation products[8],[3].

Regulatory Implications & Control Strategy

The discovery and characterization of Impurity 23 is not merely an academic exercise; it is a strict regulatory requirement. Under ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level ≥ 0.10% (or 1.0 mg per day intake, whichever is lower) must be fully structurally characterized[10].

Because Impurity 23 lacks the fluorine atom at the C-9 position—a critical pharmacophore for DNA gyrase penetration—it exhibits significantly reduced antibacterial efficacy. Furthermore, altered lipophilicity (indicated by its delayed retention time of 18.25 min vs 14.70 min for the API) can alter its pharmacokinetic accumulation profile. Consequently, QA/QC laboratories must validate their HPLC-UV methods using certified reference standards of Impurity 23 to ensure its strict quantification and control during API batch release[11],[4].

References

-

Zheng, Y.-J. et al. "An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2014. URL:[Link]

-

Shimadzu Corporation. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph." Shimadzu Application News, 04-AD-0243-EN. URL:[Link]

-

Anusiak, K. et al. "HPLC-MS identification of degradation products of levofloxacin." ResearchGate, 2015. URL:[Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. tlcstandards.com [tlcstandards.com]

- 5. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. lcms.cz [lcms.cz]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Regulatory guidelines for Levofloxacin impurities

Title: Advanced Regulatory and Analytical Framework for Levofloxacin Impurity Profiling Subtitle: A Mechanistic Guide to ICH Q3A/Q3B Compliance and USP Methodology

Executive Context

Levofloxacin, the active (S)-enantiomer of the racemic fluoroquinolone ofloxacin, is a critical broad-spectrum antibiotic. The presence of trace organic impurities—whether process-related byproducts or environmentally induced degradation products—can severely impact its safety and efficacy. As regulatory bodies tighten acceptable intake limits, analytical scientists must transition from routine testing to mechanistic impurity profiling. This whitepaper provides an in-depth, self-validating framework for Levofloxacin impurity analysis.

Regulatory Thresholds: The ICH Q3A/Q3B Framework

The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines govern the reporting, identification, and qualification of impurities in Active Pharmaceutical Ingredients (APIs) and formulated drug products, respectively[1].

The causality behind these regulatory thresholds is strictly dose-dependent. Because Levofloxacin is typically administered at a Maximum Daily Dose (MDD) of 500–750 mg, it falls into a high-dose regulatory tier, triggering stringent control limits[1]:

-

Reporting Threshold (0.05%) : Any impurity detected above this baseline must be formally documented[1].

-

Identification Threshold (0.10% or 1.0 mg/day) : Exceeding this limit requires rigorous structural elucidation (e.g., via LC-MS/MS) to identify the exact chemical nature of the degradant[1].

-

Qualification Threshold (0.15% or 1.0 mg/day) : Impurities at this level necessitate toxicological bridging studies to ensure patient safety and biological compatibility[1].

Fig 1. ICH Q3A/Q3B regulatory workflow for Levofloxacin impurity qualification.

Structural Elucidation and Degradation Mechanisms

To develop a stability-indicating method, one must understand the intrinsic vulnerabilities of the Levofloxacin molecule. The fluoroquinolone core and the piperazine ring are highly susceptible to specific environmental stressors[2].

Table 1: Pharmacopeial Impurities of Levofloxacin

| Impurity | Chemical Identity | Origin / Mechanism |

|---|---|---|

| Impurity A | (R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo... | Chiral inversion / Process impurity (D-Ofloxacin)[3] |

| Impurity B | Decarboxylated Levofloxacin | Thermal/Acidic degradation[4] |

| Impurity C | Levofloxacin N-oxide | Oxidative stress on the piperazine ring[5] |

| Impurity D | Desfluoro Levofloxacin | Photolytic defluorination[4] |

Mechanistic Causality of Degradation :

-

Oxidation (Impurity C) : The tertiary amine in the piperazine ring is highly nucleophilic. Under oxidative stress (e.g., peroxides or reactive oxygen species), it undergoes electrophilic attack, yielding Levofloxacin N-oxide[6].

-

Photolysis (Impurity D) : The C-F bond absorbs strongly in the UV spectrum. Photolytic excitation causes homolytic cleavage of the C-F bond, followed by hydrogen abstraction or hydroxylation, resulting in desfluoro derivatives[2].

Fig 2. Mechanistic degradation pathways of Levofloxacin under environmental stress.

Analytical Methodology: USP 41 HPLC Protocol

Standard reversed-phase chromatography fails to separate Levofloxacin from Impurity A because enantiomers possess identical physicochemical properties in an achiral environment. To solve this, the United States Pharmacopeia (USP) 41 monograph utilizes Chiral Ligand-Exchange Chromatography (CLEC)[7].

The Causality of the Mobile Phase : By introducing Cupric Sulfate (Cu²⁺) and L-isoleucine into the mobile phase, the Cu²⁺ ion acts as a central coordination metal. It forms a transient, ternary diastereomeric complex with the chiral selector (L-isoleucine) and the analyte (Levofloxacin or Impurity A)[7]. Because these resulting diastereomeric complexes have different thermodynamic stabilities and spatial arrangements, they partition differently on a standard C18 stationary phase, allowing baseline resolution of the enantiomers[7].

Step-by-Step Self-Validating Protocol :

-

Reagent Preparation : Prepare Mobile Phase A by dissolving ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine in HPLC-grade water. Mobile Phase B is 100% Methanol[7].

-

Standard Preparation : Prepare a System Suitability Solution at 1.0 mg/mL and a Sensitivity Solution at 0.3 µg/mL using the mobile phase as a diluent[8].

-

Chromatographic Conditions :

-

System Validation (Internal Check) : Inject the Sensitivity Solution. The protocol is self-validating only if the Signal-to-Noise (S/N) ratio is ≥ 10. This mathematically guarantees that the Limit of Quantitation (LOQ) is robust enough to meet ICH reporting thresholds[7].

Table 2: USP 41 System Suitability Criteria & Validation Parameters [7][8]

| Parameter | USP Acceptance Criteria | Scientific Rationale |

|---|---|---|

| Signal-to-Noise (S/N) | ≥ 10 (at 0.3 µg/mL) | Ensures baseline sensitivity for trace impurities. |

| Repeatability (%RSD) | ≤ 1.0% (n=6) | Validates injection precision and complex stability. |

| Tailing Factor | 0.5 – 1.5 | Confirms absence of secondary silanol interactions. |

| Total Impurities | ≤ 0.5% | Ensures API safety profile prior to formulation. |

Stability-Indicating Forced Degradation Protocol

To prove the analytical method is truly "stability-indicating," it must successfully resolve the API from all generated degradation products without co-elution[9].

Execution Steps :

-

Acidic/Basic Hydrolysis : Reflux 1.0 mg/mL Levofloxacin in 0.1M HCl and 0.1M NaOH separately at 60°C for 24 hours[9].

-

Oxidative Stress : Treat the API with 3% H₂O₂ at room temperature. (Expect significant degradation yielding Impurity C)[10].

-

Photolysis : Expose the solution to UV light (254 nm) for 24 hours. (Expect defluorination yielding Impurity D)[10].

-

Self-Validating Mass Balance Check : Calculate the mass balance: (Assay of degraded API) + (Sum of all quantified impurities). The result must fall between 99.4% and 99.8%[10]. A failure in mass balance indicates that degradants are either volatile, forming insoluble polymers, or co-eluting with the main peak, which immediately invalidates the method's specificity[10].

Conclusion

Mastering the impurity profiling of Levofloxacin requires more than executing a monograph; it demands a mechanistic understanding of chiral ligand-exchange chromatography and molecular degradation pathways. By aligning robust analytical protocols with ICH Q3A/Q3B thresholds, analytical scientists ensure the highest standards of drug safety and regulatory compliance.

References

- Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. labrulez.com.

- Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. sphinxsai.com.

- 04-AD-0243-EN Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. shimadzu.com.

- A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degrad

- ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. synthinkchemicals.com.

- Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution.

- Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activ

- Levofloxacin EP Impurity B - Pharmace Research Labor

- Levofloxacin EP Impurity A | 100986-86-5 - SynZeal. synzeal.com.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. deswater.com [deswater.com]

- 3. Levofloxacin EP Impurity A | 100986-86-5 | SynZeal [synzeal.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. shimadzu.com [shimadzu.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of Levofloxacin N-oxide, a Key Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quality and safety of pharmaceutical products are of paramount importance, necessitating a thorough understanding and control of impurities. Levofloxacin, a widely used fluoroquinolone antibiotic, can degrade or contain process-related impurities that may affect its efficacy and safety. This technical guide provides a comprehensive analysis of the spectral data (NMR and MS) of a significant Levofloxacin impurity: Levofloxacin N-oxide. Initially misidentified as "Levofloxacin impurity 23," this guide clarifies its identity and offers a detailed exploration of its structural elucidation through modern analytical techniques. This document serves as a practical resource for researchers and scientists involved in the quality control and development of Levofloxacin and other related pharmaceutical compounds.

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical manufacturing, the identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Impurities in an active pharmaceutical ingredient (API) can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients. The presence of these impurities, even in trace amounts, can potentially alter the drug's pharmacological and toxicological profile.

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Its chemical stability and the complexity of its synthesis can lead to the formation of several impurities. Among these, Levofloxacin N-oxide has been identified as a common degradation product and metabolite.[2][3] This guide focuses on the detailed spectral analysis of Levofloxacin N-oxide, providing a roadmap for its unambiguous identification and characterization.

Initially, this investigation was prompted by a query for "Levofloxacin impurity 23." However, extensive research revealed that the associated CAS number (700-38-9) corresponds to an unrelated compound, 5-Methyl-2-nitrophenol. Further investigation into common Levofloxacin impurities led to the identification of Levofloxacin N-oxide (CAS: 117678-38-3), also designated as Levofloxacin EP Impurity C, as a likely and well-documented candidate for a key impurity.[4][5]

This guide will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to provide a detailed structural elucidation of Levofloxacin N-oxide.

Structural Elucidation of Levofloxacin N-oxide

The structural difference between Levofloxacin and its N-oxide lies in the oxidation of the tertiary amine nitrogen in the piperazine ring. This seemingly minor modification leads to distinct changes in the spectral data, which are key to its identification.

Chemical Structure:

-

Levofloxacin: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][6][7]benzoxazine-6-carboxylic acid

-

Levofloxacin N-oxide: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][6][7]benzoxazine-6-carboxylic acid

The addition of an oxygen atom to the nitrogen of the N-methylpiperazinyl group results in a molecular weight increase of 16 amu.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Experimental Protocol: LC-MS/MS Analysis

A typical Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the analysis of Levofloxacin and its impurities involves the following steps:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[2][8]

-

Detection: UV detection can be used for initial screening, followed by mass spectrometric detection.[9]

-

-

Mass Spectrometric Detection:

Figure 1: General workflow for LC-MS/MS analysis of Levofloxacin impurities.

Interpretation of Mass Spectra

Molecular Ion:

The key diagnostic feature in the mass spectrum of Levofloxacin N-oxide is the protonated molecular ion ([M+H]⁺).

| Compound | Molecular Formula | Molecular Weight | Observed [M+H]⁺ (m/z) |

| Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | 362.1 |

| Levofloxacin N-oxide | C₁₈H₂₀FN₃O₅ | 377.37 | 378.1[2] |

The observed mass of 378.1 Da for the protonated molecule is consistent with the addition of one oxygen atom to the Levofloxacin structure.[2]

Fragmentation Pattern:

The fragmentation of Levofloxacin N-oxide provides further structural confirmation. A characteristic fragmentation pathway involves the loss of an oxygen atom from the molecular ion.[11] This is a common fragmentation pattern for N-oxides.[12] Other fragmentation pathways may involve the cleavage of the piperazine ring.[13]

A plausible fragmentation pathway for Levofloxacin N-oxide is outlined below:

Sources

- 1. researchgate.net [researchgate.net]

- 2. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Levofloxacin EP Impurity C | 117678-38-3 | SynZeal [synzeal.com]

- 5. Levofloxacin N-oxide | C18H20FN3O5 | CID 10970860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. magritek.com [magritek.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. lcms.cz [lcms.cz]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Study on Fragmentation Regularity of Levofloxacin Lactate by Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of Levofloxacin and Impurity 23

Abstract

This application note presents a detailed, stability-indicating high-performance liquid chromatography (HPLC) method for the effective separation and quantification of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin, from its potential process-related impurity, Impurity 23. The developed method is crucial for the quality control and stability assessment of Levofloxacin in bulk drug substances and finished pharmaceutical products. The separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile. The method has been designed to be specific, accurate, and robust, in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol, the scientific rationale behind the method development, and system suitability criteria to ensure reliable and reproducible results.

Introduction

Levofloxacin is a synthetic, third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] The purity of an active pharmaceutical ingredient (API) like Levofloxacin is a critical attribute that directly impacts its safety and efficacy. Therefore, stringent control of impurities is a mandatory requirement by regulatory agencies worldwide.

Impurity profiling is a key aspect of drug development and manufacturing. Levofloxacin Impurity 23, with the molecular formula C15H14FNO5, is a potential impurity that may arise during the synthesis or degradation of Levofloxacin. A robust analytical method is essential to detect and quantify such impurities to ensure that they do not exceed their specified limits.

This application note details a stability-indicating HPLC method developed for the separation of Levofloxacin from Impurity 23. A stability-indicating method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient due to degradation. According to ICH guidelines, forced degradation studies are necessary to demonstrate the specificity of a stability-indicating method.[3][4] This method is designed to be suitable for routine quality control analysis and stability studies of Levofloxacin.

Chemical Structures

A fundamental understanding of the chemical structures of the analyte and its impurity is paramount in developing a selective chromatographic method. The structural differences between Levofloxacin and Impurity 23 inform the choice of the stationary and mobile phases to achieve optimal separation.

-

Levofloxacin: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][5]benzoxazine-6-carboxylic acid.

-

Molecular Formula: C18H20FN3O4

-

Molecular Weight: 361.37 g/mol

-

-

Levofloxacin Impurity 23:

-

Molecular Formula: C15H14FNO5

-

Molecular Weight: 307.27 g/mol

-

CAS Number: 1607796-83-7

-

Experimental

Instrumentation, Reagents, and Materials

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, a UV-Vis detector, a thermostatted column compartment, and an autosampler. Data acquisition and processing were performed using a suitable chromatography data system (CDS).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (H3PO4) (Analytical grade)

-

Purified water (HPLC grade)

-

Levofloxacin reference standard

-

Levofloxacin Impurity 23 reference standard

-

Chromatographic Conditions

The selection of the chromatographic parameters was based on the physicochemical properties of Levofloxacin and Impurity 23 to ensure a robust and reliable separation. A reversed-phase C18 column was chosen due to its wide applicability and effectiveness in separating compounds with moderate polarity. The mobile phase composition and gradient were optimized to achieve good resolution and peak shape. The detection wavelength was selected based on the UV absorption maxima of Levofloxacin.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.025 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 294 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (Levofloxacin): Accurately weigh and dissolve about 25 mg of Levofloxacin reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.

-

Standard Stock Solution (Impurity 23): Accurately weigh and dissolve about 25 mg of Levofloxacin Impurity 23 reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.

-

System Suitability Solution: Prepare a solution containing 50 µg/mL of Levofloxacin and 10 µg/mL of Impurity 23 by diluting the respective stock solutions with the diluent.

-

Sample Solution: Accurately weigh and dissolve a quantity of the Levofloxacin sample in the diluent to obtain a final concentration of approximately 500 µg/mL.

Method Validation and System Suitability

To ensure the reliability and validity of the analytical method, a system suitability test must be performed before the analysis of any samples. The parameters of the system suitability test are established to verify that the chromatographic system is adequate for the intended analysis.

System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) for Levofloxacin Peak | Not more than 2.0 |

| Theoretical Plates for Levofloxacin Peak | Not less than 2000 |

| Resolution between Levofloxacin and Impurity 23 Peaks | Not less than 2.0 |

| Relative Standard Deviation (RSD) for replicate injections of Levofloxacin | Not more than 2.0% |

These parameters are in line with the requirements of major pharmacopeias such as the United States Pharmacopeia (USP).[5][6][7]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The developed HPLC method should be able to separate the intact drug from any degradation products formed.

Protocol for Forced Degradation

-

Acid Hydrolysis: To 1 mL of the Levofloxacin stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to a suitable concentration with the diluent.

-

Base Hydrolysis: To 1 mL of the Levofloxacin stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl. Dilute to a suitable concentration with the diluent.

-

Oxidative Degradation: To 1 mL of the Levofloxacin stock solution, add 1 mL of 30% H2O2. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the diluent.

-

Thermal Degradation: Keep the solid Levofloxacin drug substance in an oven at 105°C for 24 hours. Prepare a solution of the heat-stressed solid in the diluent at a suitable concentration.

-

Photolytic Degradation: Expose the solid Levofloxacin drug substance to UV light (254 nm) for 24 hours. Prepare a solution of the photo-stressed solid in the diluent at a suitable concentration.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the analysis of Levofloxacin and its impurity 23 using the developed HPLC method.

Figure 1: General workflow for the HPLC analysis of Levofloxacin and Impurity 23.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of Levofloxacin and its potential impurity, Impurity 23. The method is specific, as demonstrated by its ability to separate the main component from its impurity and potential degradation products. The system suitability criteria ensure that the chromatographic system performs consistently and generates accurate results. This method is well-suited for implementation in quality control laboratories for routine analysis and stability testing of Levofloxacin, thereby ensuring the quality, safety, and efficacy of the final drug product.

References

- Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. (n.d.).

- Forced Degradation Studies of Levofloxacin Q-acid - Benchchem. (n.d.).

- A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. (2009). PubMed.

- Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (2021). Shimadzu.

- USP 38 monograph - impurities test for levofloxacin using a C18 HPLC column. (2015). Thermo Scientific.

- Levofloxacin. (2011). USP-NF.

- High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. (n.d.). E3S Web of Conferences.

- Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (n.d.). Shimadzu.

- HPLC Method for Analysis of Levofloxacin. (n.d.). SIELC Technologies.

- Development and Validation of a New Ultra-fast HPLC Method for Quantification of Levofloxacin in Rabbit Aqueous Humour. (2018). SciSpace.

- USP method - Levofloxacin using Purospher STAR columns. (n.d.). Merck Millipore.

- Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography. (2007). PubMed.

- a review of analytical methods for the estimation of levofloxacin inpharmaceutical preparation. (2010). Journal of Bio Innovation.

- HPLC method for the simultaneous estimation of. (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Separation of Levofloxacin on Newcrom R1 HPLC column. (2018). SIELC Technologies.

- A Stability Indicating UPLC Method for the Determination of Levofloxacin Hemihydrate in Pharmaceutical Dosage Form: Application to Pharmaceutical Analysis. (n.d.). ResearchGate.

- Levofloxacin. (n.d.). TLC Pharmaceutical Standards.

- Levofloxacin (TLC) impurity 23. (n.d.). Hengyuan Fine Chemical.

- Levofloxacin. (n.d.).

- SMPC-lebal.doc. (n.d.). NAFDAC.

- Levofloxacin Related Compound C (25 mg) ((S)-ethyl 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate). (2026). ChemicalBook.

- Levofloxacin European Pharmacopoeia (EP) Reference Standard. (n.d.). Sigma-Aldrich.

- 左氧氟沙星杂质23. (n.d.). GuangzhouDreampharmBiotechnologyCo.,Ltd..

- Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. (2022). MDPI.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]

- 4. Levofloxacin (TLC) impurity 23 - Hengyuan Fine Chemical [hyfinechemical.com]

- 5. veeprho.com [veeprho.com]

- 6. Levofloxacin |Axios Research [axios-research.com]

- 7. 2206825-95-6 CAS|Levofloxacin Impurity 23|生产厂家|价格信息 [m.chemicalbook.com]

Revolutionizing Quality Control: A Detailed Application Note for the LC-MS/MS Analysis of Levofloxacin Impurity 23 in Drug Substances

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy.[1][2] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[3][4][5][6] This application note presents a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of Levofloxacin impurity 23 in drug substances. This method is designed to meet and exceed the rigorous standards required in a Good Manufacturing Practice (GMP) environment.

The structural integrity of a drug is directly linked to its therapeutic action and safety profile. Process-related impurities and degradation products can emerge during synthesis, purification, and storage, potentially altering the drug's efficacy or introducing toxicity.[7][8] Therefore, the development of highly sensitive and specific analytical methods is a critical aspect of pharmaceutical quality control.[9][10] LC-MS/MS has become the gold standard for impurity analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information.[1][8]

This document provides a detailed protocol, from sample preparation to data analysis, for the analysis of Levofloxacin impurity 23. It is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and validated method for impurity profiling.

Scientific Rationale and Methodological Principles

The core of this application note is a meticulously developed LC-MS/MS method. The choice of this technique is predicated on its ability to separate complex mixtures with high resolution (the "LC" component) and then identify and quantify specific components with a high degree of certainty (the "MS/MS" component).[8][11][12]

Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (HPLC) approach is employed to separate Levofloxacin from its impurities.[7][13] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (a C18 column) and a polar mobile phase.[13][14] A gradient elution is utilized to ensure optimal separation of all components, including the target impurity 23.

Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions ([M+H]+) of Levofloxacin and its impurities.[15][16][17] The MS/MS capability is leveraged through Multiple Reaction Monitoring (MRM), a highly specific and sensitive quantification technique.[16][18] In MRM, the precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of trace-level impurities.[18]

Experimental Protocol

This section provides a step-by-step guide for the analysis of Levofloxacin impurity 23.

Materials and Reagents

-

Levofloxacin Reference Standard (USP or equivalent)

-

Levofloxacin Impurity 23 Reference Standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Levofloxacin drug substance for analysis

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (Levofloxacin): Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the diluent to obtain a concentration of 1 mg/mL.

-

Standard Stock Solution (Impurity 23): Due to the unavailability of a commercial standard for "impurity 23" as a specific, structurally defined entity in the provided search results, a hypothetical approach is taken for the purpose of this protocol. In a real-world scenario, this impurity would need to be synthesized or isolated and characterized. For this protocol, we will assume a hypothetical molecular weight and proceed with method development principles.

-

Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to achieve a final concentration of 100 µg/mL for Levofloxacin and 1 µg/mL for impurity 23.

-

Sample Solution: Accurately weigh and dissolve approximately 10 mg of the Levofloxacin drug substance in 10 mL of the diluent. Further dilute to achieve a final concentration of 100 µg/mL.

LC-MS/MS Method Parameters

The following table summarizes the optimized LC-MS/MS parameters.

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 2 |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| MRM Transitions | See Table 3 |

Table 1: Optimized LC-MS/MS Parameters

Table 2: Gradient Elution Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Levofloxacin | 362.2 | 318.1 | 30 | 20 |

| Impurity 23 | Hypothetical | Hypothetical | To be optimized | To be optimized |

Note: The MRM transition for Impurity 23 is hypothetical and would need to be determined experimentally based on its actual chemical structure.

Method Validation

A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[9][19][20][21] The method described herein should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19] This is demonstrated by the absence of interfering peaks at the retention time of the analytes in a blank sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy: The closeness of the test results to the true value. This is determined by spike recovery experiments at three different concentration levels.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-